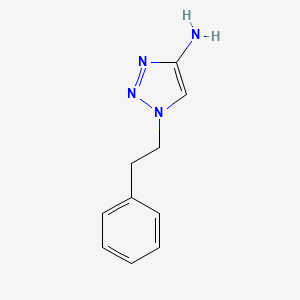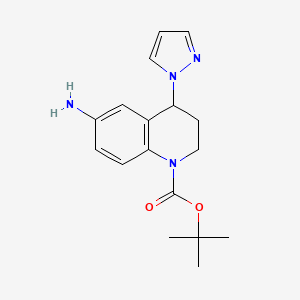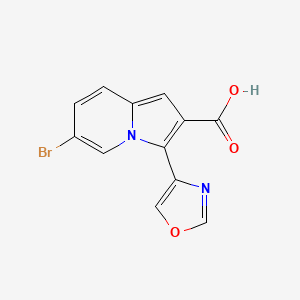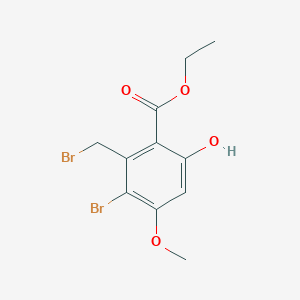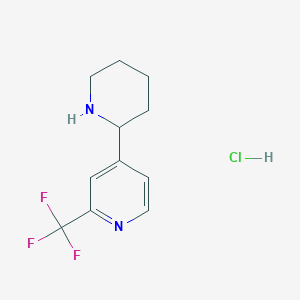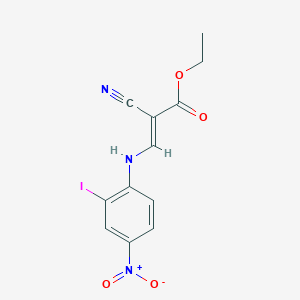
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is an organic compound that belongs to the class of esters Esters are commonly used in various chemical industries due to their diverse reactivity and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate typically involves multi-step organic reactions. One common method is the esterification reaction, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst. The specific synthetic route may involve:
Formation of the cyanophenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a cyanide ion reacts with a halogenated benzene derivative.
Introduction of the ethoxycarbonyl group: This step may involve the reaction of the intermediate with ethyl chloroformate in the presence of a base.
Formation of the final product: The final step involves the coupling of the intermediate with aniline or a substituted aniline derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl and ethoxycarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a building block for bioactive compounds or pharmaceuticals.
Medicine: Potential use in drug development due to its structural features.
Industry: Applications in the production of agrochemicals, dyes, and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use and require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-nitrophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a nitro group instead of a cyano group.
Ethyl 2-(4-methylphenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a methyl group instead of a cyano group.
Uniqueness
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is unique due to the presence of the cyano group, which can impart different reactivity and properties compared to similar compounds with other substituents
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
ethyl 2-(4-cyanophenyl)-2-(N-ethoxycarbonylanilino)acetate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)18(16-12-10-15(14-21)11-13-16)22(20(24)26-4-2)17-8-6-5-7-9-17/h5-13,18H,3-4H2,1-2H3 |
Clé InChI |
OXDULZOETDLMAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)C#N)N(C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



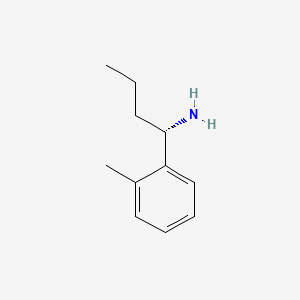
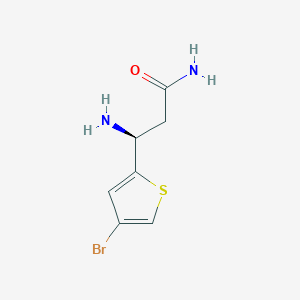
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
